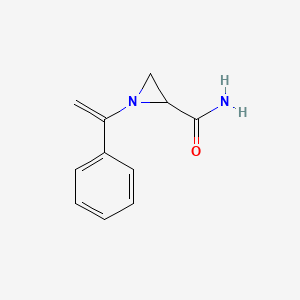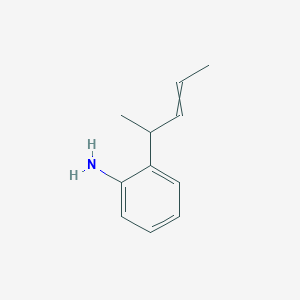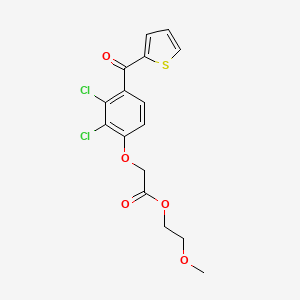![molecular formula C9H18N2O4 B14439966 Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate CAS No. 79448-19-4](/img/structure/B14439966.png)
Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate: is a chemical compound with the molecular formula C9H18N2O4 . It contains a total of 33 atoms, including 18 hydrogen atoms, 9 carbon atoms, 2 nitrogen atoms, and 4 oxygen atoms . The compound features several functional groups, such as an ester, an N-nitroso group, a hydroxyl group, and a secondary alcohol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate can be achieved through various methods. One common approach involves the nitration of alkanes at high temperatures in the vapor phase . Another method includes the direct substitution of hydrocarbons with nitric acid or displacement reactions with nitrite ions . Additionally, the oxidation of primary amines can also yield nitro compounds .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are often employed.
Major Products Formed:
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted nitroso derivatives.
Scientific Research Applications
Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate involves its interaction with molecular targets and pathways. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways.
Comparison with Similar Compounds
- Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
- Methyl 3-[(4-hydroxybutyl)(nitroso)amino]propanoate
Comparison: Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate is unique due to its specific functional groups and molecular structure. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
79448-19-4 |
|---|---|
Molecular Formula |
C9H18N2O4 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
methyl 3-[4-hydroxypentyl(nitroso)amino]propanoate |
InChI |
InChI=1S/C9H18N2O4/c1-8(12)4-3-6-11(10-14)7-5-9(13)15-2/h8,12H,3-7H2,1-2H3 |
InChI Key |
KKWKCRFZMOHGEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN(CCC(=O)OC)N=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


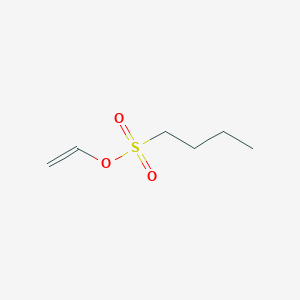
![3-[Diethoxy(diphenyl)-lambda~5~-phosphanyl]propanenitrile](/img/structure/B14439897.png)



![N-[(3'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14439928.png)
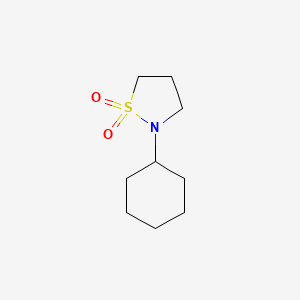

![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14439952.png)
